An In-depth Technical Guide to 2'-O-methoxyethyl Uridine
An In-depth Technical Guide to 2'-O-methoxyethyl Uridine
Introduction
2'-O-methoxyethyl uridine (2'-O-MOE-U) is a chemically modified nucleoside, a synthetic derivative of uridine. It plays a pivotal role in the development of second-generation antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The modification at the 2' position of the ribose sugar with a methoxyethyl group confers superior properties to oligonucleotides, including enhanced stability against nuclease degradation, increased binding affinity to target RNA, and favorable pharmacokinetic profiles. These characteristics have made 2'-O-MOE a cornerstone modification in the design of RNA-targeted therapeutics for a variety of diseases. This guide provides a comprehensive technical overview of 2'-O-methoxyethyl uridine for researchers, scientists, and professionals in drug development.
Core Properties of 2'-O-methoxyethyl Uridine
The fundamental chemical and physical properties of 2'-O-methoxyethyl uridine are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈N₂O₇ | [1][2] |
| Molecular Weight | 302.28 g/mol | [1][2] |
| CAS Number | 223777-15-9 | [1] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |
| Appearance | White to faint yellow powder/solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| XLogP3 | -1.6 |
Synthesis of 2'-O-methoxyethyl Uridine
The synthesis of 2'-O-methoxyethyl uridine can be achieved through various methods. A common approach involves the ring-opening of a 2,2'-anhydro-uridine intermediate. The following is a generalized experimental protocol based on published literature.
Experimental Protocol: Synthesis of 2'-O-(2-Methoxyethyl)-l-uridine
Materials:
-
Anhydro-l-uridine
-
Aluminum powder
-
2-methoxyethanol
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (1 mL) is stirred at reflux for 2 hours.
-
The mixture is cooled to room temperature.
-
Anhydro-l-uridine (0.22 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 48 hours.
-
After 48 hours, the mixture is cooled to room temperature.
-
The cooled mixture is crushed and co-evaporated with methanol three times to remove residual solvents.
-
The crude product is purified by column chromatography on silica gel using a mobile phase of 5% methanol in dichloromethane.
-
Fractions containing the desired product are collected and the solvent is evaporated to yield 2'-O-(2-Methoxyethyl)-l-uridine. A typical yield is around 55%.
Application in Antisense Oligonucleotides
The primary application of 2'-O-methoxyethyl uridine is its incorporation into synthetic oligonucleotides for antisense therapy. These second-generation ASOs offer significant advantages over their unmodified counterparts.
Mechanism of Action of Antisense Oligonucleotides
ASOs are short, single-stranded nucleic acid analogs that bind to a specific messenger RNA (mRNA) sequence via Watson-Crick base pairing. This binding can modulate the function of the target mRNA through several mechanisms.
-
RNase H-mediated degradation: ASOs with a DNA-like central region (a "gapmer" design) can form a DNA-RNA heteroduplex with the target mRNA. This structure is recognized by the enzyme RNase H, which then cleaves and degrades the mRNA, leading to a reduction in the expression of the encoded protein.
-
Steric hindrance: ASOs can physically block the binding of cellular machinery, such as ribosomes or splicing factors, to the mRNA. This can inhibit translation initiation or modulate pre-mRNA splicing to alter the final protein product.
The inclusion of 2'-O-MOE modifications in the "wings" of a gapmer ASO enhances its properties without interfering with the RNase H mechanism in the central gap.
Impact of 2'-O-MOE Modification on Oligonucleotide Properties
The 2'-O-methoxyethyl modification significantly improves the therapeutic potential of oligonucleotides.
| Property | Effect of 2'-O-MOE Modification | Reference |
| Nuclease Resistance | Significantly increased resistance to degradation by endo- and exonucleases, leading to a longer half-life in vivo. | |
| Binding Affinity (Tm) | Increases the melting temperature (Tm) of the oligonucleotide-RNA duplex by approximately 0.9 to 1.6°C per modification, indicating stronger binding. | |
| Specificity | Enhanced specificity for the target mRNA sequence, with a greater loss of affinity in the presence of mismatches compared to unmodified oligonucleotides. | |
| Toxicity | Generally well-tolerated in clinical trials, with no evidence of class-wide clinically significant effects on renal function or platelet counts at therapeutic doses. |
Experimental Evaluation of 2'-O-MOE Modified Oligonucleotides
Nuclease Resistance Assay
A common method to evaluate the stability of modified oligonucleotides is to incubate them in serum and measure the amount of intact oligonucleotide over time.
Experimental Protocol: Serum Stability Assay
-
Incubation: The 2'-O-MOE modified oligonucleotide is incubated in human or fetal bovine serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: The reaction is stopped at each time point, often by adding a solution to denature the nucleases.
-
Analysis: The amount of full-length, intact oligonucleotide remaining is quantified using methods such as gel electrophoresis (polyacrylamide gel electrophoresis - PAGE) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The intensity of the band or peak corresponding to the full-length oligonucleotide is measured and plotted against time to determine its half-life.
Thermal Melting (Tm) Analysis
The thermal stability of the duplex formed between a modified oligonucleotide and its complementary RNA target is a measure of its binding affinity.
Experimental Protocol: UV Melting Curve Analysis
-
Sample Preparation: The 2'-O-MOE modified oligonucleotide and its complementary RNA strand are dissolved in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) to a final concentration of, for example, 2 µM each.
-
Denaturation and Annealing: The solution is heated to a high temperature (e.g., 85-95°C) for several minutes to ensure complete dissociation of any pre-existing duplexes. The solution is then slowly cooled to a lower temperature (e.g., 15-25°C) to allow for the formation of the duplex.
-
UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased at a constant rate (e.g., 1°C/minute).
-
Data Analysis: As the temperature increases, the duplex will "melt" into single strands, causing an increase in UV absorbance (hyperchromic effect). The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated, which corresponds to the midpoint of the transition in the absorbance versus temperature curve.
Clinical Significance
The enhanced properties conferred by the 2'-O-methoxyethyl modification have translated into successful clinical applications. ASOs containing 2'-O-MOE modifications have been approved for the treatment of various diseases. Extensive analysis of clinical trial data from thousands of patients has shown that 2'-O-MOE modified ASOs are generally well-tolerated. For instance, a large integrated safety database analysis of 16 different 2'-O-MOE ASOs in over 2,600 subjects showed no generic class effect on platelet numbers.
Conclusion
2'-O-methoxyethyl uridine is a critical building block in the field of oligonucleotide therapeutics. Its incorporation into antisense oligonucleotides provides a powerful combination of high binding affinity, exceptional nuclease resistance, and a well-established safety profile. These attributes have enabled the development of a new generation of RNA-targeted drugs with significant therapeutic impact. For researchers and drug developers, a thorough understanding of the synthesis, properties, and experimental evaluation of 2'-O-MOE modified oligonucleotides is essential for the continued advancement of this promising therapeutic modality.
